molecular formula C6H14N2O2 B1601286 O-[2-(Morpholin-4-yl)ethyl]hydroxylamine CAS No. 42476-63-1

O-[2-(Morpholin-4-yl)ethyl]hydroxylamine

Cat. No. B1601286
CAS RN: 42476-63-1
M. Wt: 146.19 g/mol
InChI Key: NRYJIKFQAFBQJF-UHFFFAOYSA-N
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Description

O-[2-(Morpholin-4-yl)ethyl]hydroxylamine, also known as MEMOX, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic effects. MEMOX is a hydroxylamine derivative that has been shown to have antioxidant properties and can protect against oxidative stress-induced damage. In

Scientific Research Applications

Photodynamic Therapy

O-[2-(Morpholin-4-yl)ethyl]hydroxylamine derivatives, particularly phthalocyanine derivatives, have shown potential in photodynamic therapy (PDT). These compounds have demonstrated promising photodynamic activity against cancer cell lines. For instance, a study found that zinc(II) phthalocyanine derivatives possessing two 2-(morpholin-4-yl)ethoxy substituents showed significant cytotoxic activity in prostate and human malignant melanoma cells when irradiated. These derivatives are characterized by moderate to high quantum yields of singlet oxygen production, which is crucial for effective PDT (Kucińska et al., 2015).

Oral Cancer Treatment

Another application involves the treatment of oral cancer. Liposome-incorporated phthalocyanines with zinc(II) or magnesium(II) ions and 2-(morpholin-4-yl)ethoxy groups have been studied for their photodynamic activity against oral cancer cell lines. These compounds, particularly when incorporated into liposomes, exhibited promising biological effects against oral squamous cell carcinoma, demonstrating the potential of morpholine derivatives in cancer treatment (Skupin-Mrugalska et al., 2018).

Antifungal Activity

Compounds with the morpholine moiety, such as 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers, have been synthesized and tested for antifungal activity. These compounds showed excellent antifungal activity against various pathogens, indicating their potential in agricultural or pharmaceutical applications for combating fungal infections (Zhou et al., 2013).

Heavy Metal Ion Sequestration

Morpholine-functionalized polycarbonate hydrogels have been developed for heavy metal ion sequestration. These hydrogels, containing 2-(morpholin-4-yl)ethyl groups, have shown the capability to withdraw and retain lead ions from aqueous solutions. This application is particularly relevant for environmental remediation and water purification (Kawalec et al., 2013).

properties

IUPAC Name

O-(2-morpholin-4-ylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-10-6-3-8-1-4-9-5-2-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYJIKFQAFBQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520168
Record name O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-[2-(Morpholin-4-yl)ethyl]hydroxylamine

CAS RN

42476-63-1
Record name O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-morpholinoethanol (5 g, 38 mmol) in CH2Cl2 (250 mL) was added 2-hydroxyisoindolin-1,3-dione (9.3 g, 57 mmol) and triphenylphosphine (15 g, 57 mmol). The resultant mixture was cooled to 0° C. and diisopropyl azodicarboxylate (11 ml, 57 mmol) was slowly added drop wise with an addition funnel under N2 atmosphere. The reaction mixture was stirred at ambient temperature for 48 h. The reaction mixture was concentrated to provide clear oil, which was purified by flash chromatography (50% EtOAc-Hexane). The resultant clear oily compound was dissolved in CH2Cl2 (50 ml). Hydrazine hydrate (5.8 mL, 76 mmol) was added. The reaction mixture was stirred at ambient temperature for 8 h. The resultant solid was filtered off and the filtrate concentrated under reduced pressure to provide a clear oil of O-(2-morpholinoethyl)hydroxylamine (3.5 g, 24 mmol). [M+H] calc'd for C6H14N2O2, 147. found, 147.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
5.8 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Reactant of Route 2
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Reactant of Route 3
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Reactant of Route 4
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Reactant of Route 5
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Reactant of Route 6
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine

Citations

For This Compound
3
Citations
MK Christensen, KD Erichsen, UH Olesen… - Journal of medicinal …, 2013 - ACS Publications
Existing pharmacological inhibitors for nicotinamide phosphoribosyltransferase (NAMPT) are promising therapeutics for treating cancer. By using medicinal and computational …
Number of citations: 41 pubs.acs.org
MD Gaul, G Xu, J Kirkpatrick, H Ott… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes has been discovered and developed as potent FLT3 tyrosine kinase inhibitors. The series exhibited potent …
Number of citations: 18 www.sciencedirect.com
MK Christensen, KD Erichsen, UH Olesen… - orbit.dtu.dk
Existing pharmacological inhibitors for nicotinamide phosphoribosyltransferase (NAMPT) are promising therapeutics for treating cancer. Using medicinal and computational chemistry …
Number of citations: 0 orbit.dtu.dk

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